Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with an ethyl carboxylate group at position 3 and a complex thiazolidinone-derived moiety at position 2. This structure is synthesized through multi-step reactions involving cyanoacetylation or Petasis-type multicomponent reactions, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-2-23-15(22)12-8-5-3-4-6-9(8)24-14(12)18-11(20)7-10-13(21)19-16(17)25-10/h10H,2-7H2,1H3,(H,18,20)(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWVOYWWTWAULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazolidine precursors with benzothiophene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Acylation and Amide Bond Formation
The acetylated amino group participates in nucleophilic substitution reactions. In one protocol, the compound reacted with 2-imino-4-oxo-thiazolidine derivatives under reflux conditions (60–80°C) in ethanol:DMF (4:1) for 6 hours , yielding hybrid thiazolidinone-benzothiophene derivatives with 89% efficiency .
Key conditions :
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Solvent : Ethanol-DMF mixture
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Catalyst : Morpholine
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Reagents : Elemental sulfur, cyclic ketones (e.g., cyclohexanone)
Cyclocondensation Reactions
The thiazolidinone moiety facilitates cyclocondensation with chromene derivatives . For example, reaction with 2-imino-2H-chromen-3-carbonyl chloride in DMF:ethanol (2:3) at 80°C produced fused heterocyclic systems. The product was isolated as yellow crystals (m.p. 260°C ) with confirmed structure via FT-IR (ν = 3413, 3340 cm⁻¹ for NH) and EI-MS (m/z 568 [M⁺]) .
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under basic conditions (KOH/DMF) to yield carboxylic acid derivatives. Subsequent reactions with carbon disulfide and ethyl bromoacetate at 0–10°C generated thioester intermediates, which were further functionalized to produce cyanoacrylamide derivatives (e.g., compound 16) .
Reaction Pathway :
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Saponification : KOH-mediated ester cleavage.
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Thiolation : CS₂ incorporation at the α-position.
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Alkylation : Ethyl bromoacetate coupling.
Sulfur-Based Reactions
The benzothiophene sulfur atom participates in thiol-ene click chemistry with alkenes under UV irradiation , though specific yields for this compound require further validation.
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural characteristics that suggest activity against various biological targets. Its thiazolidinone moiety is known for exhibiting anti-inflammatory and antimicrobial properties. Research indicates that derivatives of thiazolidinones can act as inhibitors of certain enzymes involved in inflammatory pathways and microbial resistance mechanisms.
Case Study: Antimicrobial Activity
A study investigated the antibacterial efficacy of compounds similar to Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate against various strains of bacteria. The results showed that these compounds could inhibit the growth of resistant bacterial strains, suggesting their utility in developing new antibiotics .
Pharmacological Applications
The compound's unique structure allows for interactions with multiple biological targets, making it a candidate for drug design aimed at treating chronic diseases such as diabetes and cancer.
Case Study: Anti-Diabetic Properties
Research has highlighted the potential of thiazolidinone derivatives in improving insulin sensitivity and glucose metabolism. In preclinical models, compounds structurally related to this compound demonstrated significant reductions in blood glucose levels and improvements in lipid profiles .
Biochemical Research
In biochemical studies, this compound has been evaluated for its ability to modulate biochemical pathways involved in cell signaling and metabolic processes. The incorporation of the benzothiophene ring enhances its lipophilicity and cellular uptake.
Case Study: Enzyme Inhibition
The compound has been tested for its inhibitory effects on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses. In vitro assays revealed that it could effectively inhibit these enzymes at low concentrations, indicating its potential as an anti-inflammatory agent .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments have shown that it has a favorable safety margin in animal models.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and benzothiophene moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Thiazolidinone Variants: The target compound’s 2-imino-4-oxo-thiazolidine group distinguishes it from analogues with thioxo (e.g., ) or benzylidene substituents.
Synthetic Efficiency: Yields for related compounds vary significantly (e.g., 22% in ), suggesting that the introduction of the imino-thiazolidinone group may require optimized conditions.
Bioactivity Implications: The presence of electron-withdrawing groups (e.g., cyano in ) vs. hydrogen-bond donors (imino in the target compound) could modulate solubility, metabolic stability, or target affinity.
Physicochemical and Spectroscopic Properties
Table 2: Spectral Data Comparison
Analysis :
- The target compound lacks reported spectral data, but analogues show characteristic signals for ethyl esters (~1.25 ppm for CH3, ~4.20 ppm for OCH2) and carbonyl groups (~170 ppm in 13C NMR).
- The imino group in the target compound would likely exhibit NH resonance near 8–10 ppm in 1H NMR, absent in cyano or thioxo analogues.
Biological Activity
Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and implications for pharmacology based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiazolidine ring fused with a benzothiophene structure, which is significant for its biological activity. The synthesis typically involves the reaction of ethyl 2-chloroacetate with thiourea derivatives and subsequent acylation processes to yield the desired thiazolidine derivatives. Various methods such as high-performance liquid chromatography (HPLC) are employed to analyze the purity and structural integrity of the synthesized compounds .
Anticancer Properties
Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene exhibit cytostatic effects. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, azomethine derivatives derived from this scaffold have shown promising results against breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies have reported significant activity against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has exhibited anti-inflammatory effects in preclinical models. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Cytostatic Activity : A study utilizing PASS Online predicted various biological activities for azomethine derivatives of this compound. The results indicated significant cytostatic activity alongside antitubercular and anti-inflammatory properties .
- Antimicrobial Evaluation : A series of thiazolidine derivatives were synthesized and tested against a panel of microorganisms. Results showed that certain derivatives had potent antibacterial effects comparable to conventional antibiotics .
- Analgesic Activity : Some derivatives were evaluated for analgesic effects using the "hot plate" method in mice. Results indicated that these compounds could provide analgesia exceeding that of standard analgesics like metamizole .
Data Table: Biological Activities Summary
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzothiophene core followed by sequential functionalization. Key steps include:
- Acylation : Introducing the thiazolidinone moiety via coupling reactions (e.g., using 2-imino-4-oxo-1,3-thiazolidin-5-yl acetyl chloride under anhydrous conditions) .
- Ring closure : Cyclization reactions to form the tetrahydrobenzothiophene scaffold, often requiring catalysts like piperidine or acetic acid .
- Esterification : Finalizing the ethyl ester group under reflux conditions in ethanol .
Optimization : Reaction temperature (60–80°C), solvent polarity (toluene or DMF), and stoichiometric ratios (1:1.2 for acylating agents) are critical for maximizing yield (72–94%) .
Q. Which functional groups dominate the compound’s reactivity, and how are they characterized?
The compound’s reactivity is driven by:
- Thiazolidinone ring : Participates in nucleophilic additions due to the imino and carbonyl groups.
- Benzothiophene core : Aromatic stabilization influences electrophilic substitution patterns.
- Ethyl ester : Hydrolyzes under basic conditions to carboxylic acid derivatives .
Characterization : - IR spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for amide) .
- ¹H/¹³C NMR : Confirms substituent integration (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm) .
- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 435) .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities (<2%) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry using SHELX software .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms or biological interactions?
- DFT calculations : Predict regioselectivity in nucleophilic attacks on the thiazolidinone ring (e.g., Fukui indices identify electrophilic sites) .
- Molecular docking : Screens potential targets (e.g., protein kinases) by simulating binding affinities to the benzothiophene-thiazolidinone hybrid .
- MD simulations : Analyzes stability of ligand-receptor complexes in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Metabolic stability tests : Assess cytochrome P450 interactions to rule out false positives in cytotoxicity screens .
- Structural analogs : Compare activity of derivatives (e.g., chlorine vs. fluorine substitutions) to isolate pharmacophore contributions .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives?
- Fragment-based design : Modify substituents on the benzothiophene (e.g., ethyl vs. methyl groups) and thiazolidinone (e.g., nitro vs. cyano groups) .
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with membrane permeability .
- Crystallographic data : Overlay ligand-bound protein structures (e.g., PDB entries) to identify critical hydrogen bonds or π-π stacking interactions .
Q. How can researchers validate the compound’s anti-inflammatory or anticancer mechanisms?
- In vitro assays :
- NF-κB inhibition : Luciferase reporter gene assays in HEK293T cells .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining in cancer cell lines .
- In vivo models :
- Murine LPS-induced inflammation : Measure TNF-α suppression via ELISA .
- Xenograft studies : Monitor tumor volume reduction in BALB/c nude mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
